

# Spectroscopic Profile of 3-Bromo-4-nitropyridine N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-nitropyridine N-oxide

Cat. No.: B167569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-Bromo-4-nitropyridine N-oxide**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Spectroscopic Data Summary

The empirical formula for **3-Bromo-4-nitropyridine N-oxide** is  $C_5H_3BrN_2O_3$ , with a molecular weight of 218.99 g/mol <sup>[1]</sup>. The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum reveals three distinct signals corresponding to the aromatic protons on the pyridine ring.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.39	d	6.5	H-2
8.21	d	1.5	H-6
7.46	dd	6.5, 1.5	H-5

Solvent: CDCl<sub>3</sub>, Instrument: Varian CFT-20[1][2]

#### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum shows five signals, corresponding to the five carbon atoms in the pyridine ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
140.3	C-2
120.2	C-3
150.0 (estimated)	C-4
128.7	C-5
137.7	C-6

Solvent: CDCl<sub>3</sub>[3]

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1605	Strong	Aromatic C=C stretch
1520	Strong	Asymmetric NO <sub>2</sub> stretch
1350	Strong	Symmetric NO <sub>2</sub> stretch
1250	Strong	N-O stretch
850	Medium	C-H out-of-plane bend
670	Medium	C-Br stretch

Technique: KBr Pellet[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
218/220	High	[M] <sup>+</sup> (Molecular ion, showing bromine isotope pattern)
202/204	Moderate	[M-O] <sup>+</sup>
172/174	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
156/158	Low	[M-O-NO <sub>2</sub> ] <sup>+</sup>
77	High	[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1][4]

## Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic nitro compounds.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of **3-Bromo-4-nitropyridine N-oxide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

### Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 300-500 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64
- Spectral Width: 0-10 ppm

### Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 75-125 MHz NMR Spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096

- Spectral Width: 0-200 ppm

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **3-Bromo-4-nitropyridine N-oxide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

## Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **3-Bromo-4-nitropyridine N-oxide** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

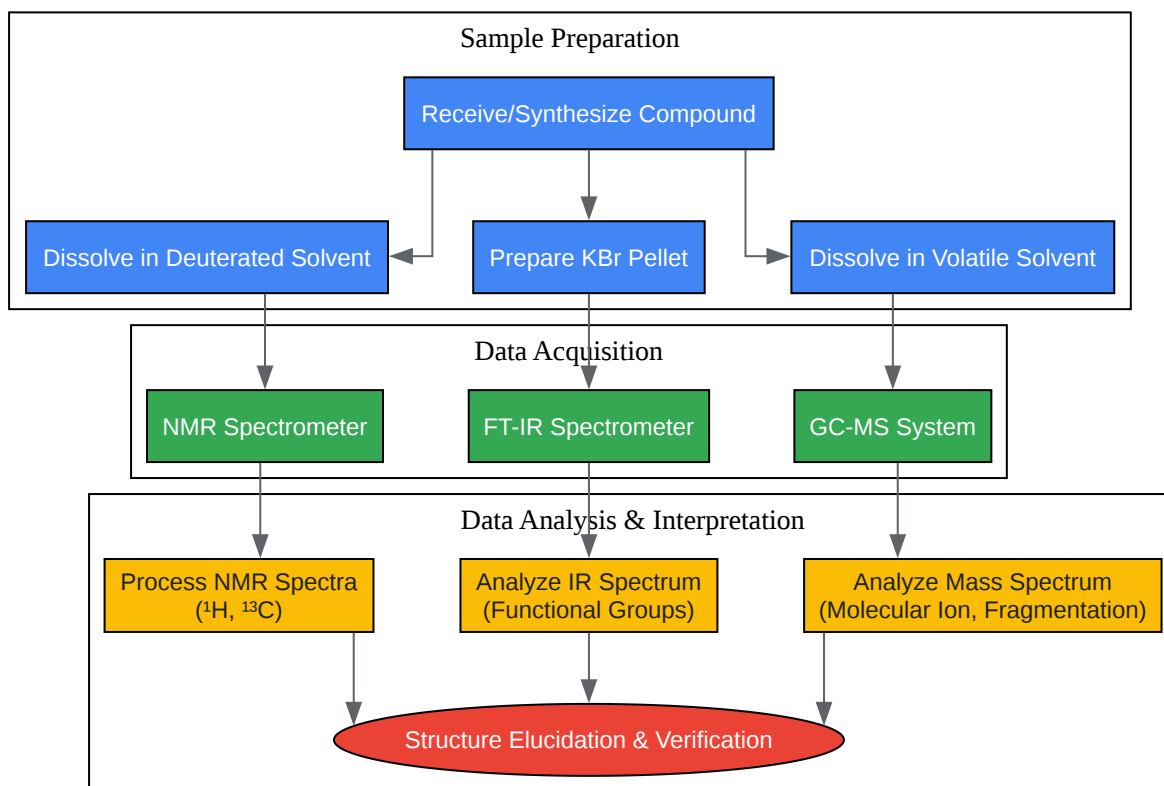
Instrument Parameters (GC-MS):

- Gas Chromatograph (GC):

- Injector Temperature: 250 °C
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 50-300 amu.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

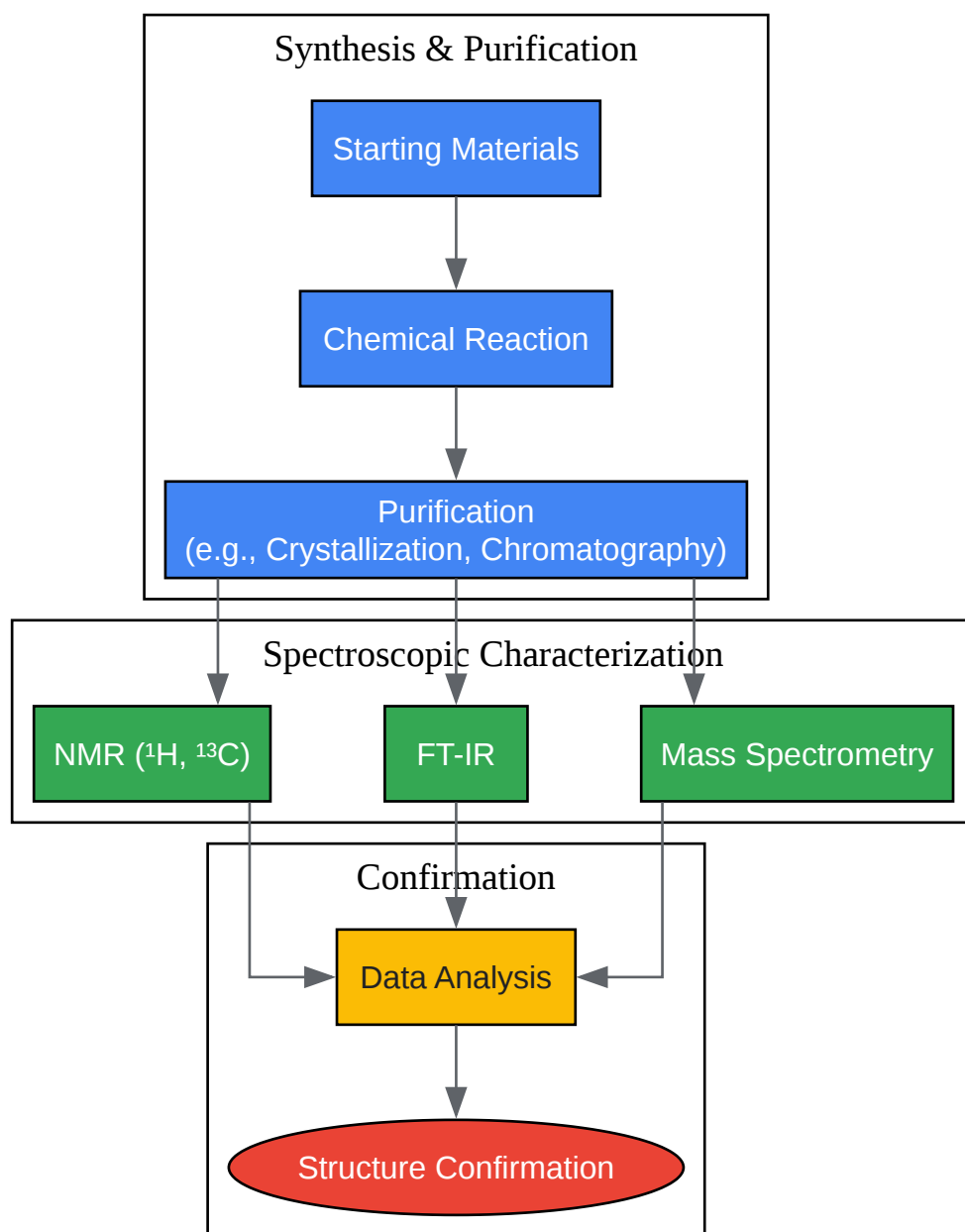
## Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: From Synthesis to Structural Confirmation.

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## References

- 1. 3-Bromo-4-nitropyridine N-oxide | C<sub>5</sub>H<sub>3</sub>BrN<sub>2</sub>O<sub>3</sub> | CID 548521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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